Cas no 480-68-2 (5-Nitrobarbituric acid)
5-Nitrobarbituric acid Chemical and Physical Properties
Names and Identifiers
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- 5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione
- 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-NITRO-2,4,6-TRIHYDROXYPYRIMIDINE
- 5-nitrobarbituric acid
- 5-Nitrobarbituric Acid Trihydrate
- 5-nitro-2,4,6-pyrimidinetrione
- 5-nitro-barbituricaci
- 5-Nitrobarbiuricacid
- AURORA KA-3829
- DILITURIC ACID
- Dilituric Acid Trihydrate
- NITROBARBITURIC ACID
- 5-Nitro-6-hydroxyuracil
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro-
- Barbituric acid, 5-nitro-
- 5-nitro-1,3-diazinane-2,4,6-trione
- 5-NITROBARBITURICACID
- 5-Nitrohexahydropyrimidine-2,4,6-trione
- ABICJYZKIYUWEE-UHFFFAOYSA-N
- 8WZ923176V
- 5-nitro-1,3,5-trihydropyrimidine-2,4,6-trione
- Dilitursaure
- 5-Nitrobarbituric acid
-
- MDL: MFCD00006667
- Inchi: 1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10)
- InChI Key: ABICJYZKIYUWEE-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC(N1)=O)=O)[N+](=O)[O-]
- BRN: 0180758
Computed Properties
- Exact Mass: 173.00700
- Monoisotopic Mass: 173.00727
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: -1.1
- Topological Polar Surface Area: 121
Experimental Properties
- Color/Form: Colorless rhombus or foliage crystals or white powder
- Density: 1.79
- Melting Point: 180.5°C
- Boiling Point: 303.69°C (rough estimate)
- Flash Point: °C
- Refractive Index: 1.5000 (estimate)
- PSA: 121.09000
- LogP: -0.82150
- Solubility: Soluble in hot water
- Merck: 6585
5-Nitrobarbituric acid Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36/37/39
- RTECS:CQ7300000
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
5-Nitrobarbituric acid Customs Data
- HS CODE:2933540000
- Customs Data:
China Customs Code:
2933540000Overview:
2933540000 Other malonyl ureas(Barbituric acid)Derivatives of as well as their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933540000 other derivatives of malonylurea (barbituric acid); salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
5-Nitrobarbituric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12022-25g |
5-nitrobarbituric Acid |
480-68-2 | 95 | 25g |
$322 | 2021-05-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H827891-25g |
5-nitropyrimidine-2,4,6(1H,3H,5H)-trione |
480-68-2 | ≥95% | 25g |
778.50 | 2021-05-17 | |
| Matrix Scientific | 058112-5g |
5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione, 95% |
480-68-2 | 95% | 5g |
$140.00 | 2023-09-06 | |
| Matrix Scientific | 058112-25g |
5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione, 95% |
480-68-2 | 95% | 25g |
$240.00 | 2023-09-06 | |
| Matrix Scientific | 058112-100g |
5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione, 95% |
480-68-2 | 95% | 100g |
$650.00 | 2023-09-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0128-25G |
5-Nitrobarbituric Acid Trihydrate |
480-68-2 | >98.0%(T) | 25g |
¥1150.00 | 2024-04-16 | |
| TRC | N900978-2.5g |
5-Nitrobarbituric Acid |
480-68-2 | 2.5g |
$ 50.00 | 2022-06-03 | ||
| TRC | N900978-5g |
5-Nitrobarbituric Acid |
480-68-2 | 5g |
$ 65.00 | 2022-06-03 | ||
| TRC | N900978-25g |
5-Nitrobarbituric Acid |
480-68-2 | 25g |
$ 185.00 | 2022-06-03 | ||
| ChemScence | CS-W002008-10g |
5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione |
480-68-2 | 99.91% | 10g |
$40.0 | 2022-04-27 |
5-Nitrobarbituric acid Suppliers
5-Nitrobarbituric acid Related Literature
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Abhishek Kumar Yadav,Vikas D. Ghule,Srinivas Dharavath J. Mater. Chem. A 2022 10 12702
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Volker Lorenz,Phil Liebing,Matthias Müller,Liane Hilfert,Martin Feneberg,Elias Kluth,Marcel Kühling,Magnus R. Buchner,Rüdiger Goldhahn,Frank T. Edelmann Dalton Trans. 2022 51 7975
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Thomas Gelbrich,Denise Rossi,Clemens A. H?fele,Ulrich J. Griesser CrystEngComm 2011 13 5502
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4. Liquid membrane electrode for the direct determination of ephedrine in pharmaceutical preparationsSaad S. M. Hassan,M. M. Saoudi Analyst 1986 111 1367
Additional information on 5-Nitrobarbituric acid
Recent Advances in the Research and Applications of 5-Nitrobarbituric Acid (CAS: 480-68-2)
5-Nitrobarbituric acid (CAS: 480-68-2) is a nitro-substituted derivative of barbituric acid that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of heterocyclic compounds, its biochemical interactions, and its emerging applications in drug development. This research brief aims to summarize the latest findings related to 5-Nitrobarbituric acid, providing insights into its chemical properties, biological activities, and future research directions.
One of the most notable advancements in the study of 5-Nitrobarbituric acid is its application in the synthesis of novel heterocyclic frameworks. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility as a building block for the construction of pyrimidine and purine analogs, which are crucial for developing antiviral and anticancer agents. The researchers highlighted the compound's ability to undergo regioselective reactions, enabling the efficient synthesis of structurally diverse molecules with potential pharmacological activities.
In addition to its synthetic utility, 5-Nitrobarbituric acid has been investigated for its biochemical interactions. A recent study in Bioorganic & Medicinal Chemistry Letters revealed its inhibitory effects on specific enzymes involved in inflammatory pathways. The compound exhibited moderate activity against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing anti-inflammatory drugs. Further mechanistic studies are underway to elucidate its binding modes and optimize its potency.
The pharmaceutical potential of 5-Nitrobarbituric acid extends to its role in drug delivery systems. A 2024 preprint article on ChemRxiv described its incorporation into polymeric nanoparticles for targeted drug release. The nitro group's redox-sensitive properties were leveraged to design stimuli-responsive carriers, which could enhance the precision of drug delivery in cancer therapy. Preliminary in vitro results showed promising release profiles under hypoxic conditions, mimicking the tumor microenvironment.
Despite these advancements, challenges remain in the practical application of 5-Nitrobarbituric acid. Its solubility and stability under physiological conditions require further optimization, as noted in a recent review published in European Journal of Medicinal Chemistry. Researchers are exploring derivatization strategies to improve its pharmacokinetic properties while retaining its bioactive core. Collaborative efforts between synthetic chemists and pharmacologists are expected to drive progress in this area.
In conclusion, 5-Nitrobarbituric acid (CAS: 480-68-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its multifaceted applications—from synthetic chemistry to drug development—highlight its potential as a valuable tool and therapeutic candidate. Future research should focus on addressing its limitations and expanding its utility in precision medicine and other cutting-edge fields.
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